Diisobutyl phthalate
Overview
Description
Mechanism of Action
Target of Action
Diisobutyl phthalate (DIBP) is a phthalate ester primarily used as a plasticizer . It is formed by the esterification of isobutanol and phthalic anhydride . The primary targets of DIBP are the endocrine system and the reproductive system . It has been reported to interfere with sperm growth and development, leading to an increase in the rate of sperm distortion .
Mode of Action
DIBP interacts with its targets by penetrating the blood-testis barrier . It is known to activate membrane receptors and protein kinases in signaling pathways . It also affects the endocrine system through epigenetic processes .
Biochemical Pathways
DIBP affects various biochemical pathways. It is known to disrupt the endocrine system, affecting reproductive health and physical development . It is also reported to interfere with lipid metabolism and peroxisome proliferator-activated receptor signaling .
Pharmacokinetics
DIBP can be absorbed via oral ingestion and dermal exposure . Upon absorption, DIBP is first converted into the hydrolytic monoester monoisobutyl phthalate (MIBP) . The primary excretory route is urine, with biliary excretion being noted in minor amounts . DIBP has a lower density and freezing point than the related compound dibutyl phthalate (DBP) .
Result of Action
The molecular and cellular effects of DIBP’s action include oxidative stress and DNA damage in organisms such as earthworms . It also causes an increase in thyroid hormones levels, indicating an adverse effect associated with the hypothalamic-pituitary-thyroid (HPT) axis .
Action Environment
Environmental factors significantly influence the action, efficacy, and stability of DIBP. Spillage is unlikely to penetrate soil . It is known to persist in both aquatic and terrestrial environments due to its widespread use . Its physical and chemical attributes have a significant impact on its environmental fate, transport, and degradation in different natural settings .
Biochemical Analysis
Biochemical Properties
Diisobutyl phthalate plays a role in biochemical reactions primarily as an endocrine disruptor. It interacts with various enzymes, proteins, and other biomolecules, leading to alterations in normal biochemical processes. For instance, this compound has been shown to inhibit the activity of enzymes involved in steroidogenesis, such as cytochrome P450 enzymes. This inhibition can disrupt the synthesis of steroid hormones, leading to hormonal imbalances .
Cellular Effects
This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound can alter the expression of genes involved in lipid metabolism and inflammation. Exposure to this compound has been linked to changes in body weight, liver weight, and reproductive effects in animal studies . Additionally, it can affect spermatogenesis and testicular testosterone production .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and enzyme inhibition. It can bind to nuclear receptors such as the peroxisome proliferator-activated receptor (PPAR) and the estrogen receptor, leading to changes in gene expression. This compound also inhibits the activity of enzymes involved in steroid hormone biosynthesis, resulting in decreased production of hormones like testosterone .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable, but it can degrade into its metabolites, such as mono-isobutyl phthalate. Long-term exposure to this compound has been associated with persistent alterations in cellular function, including changes in gene expression and enzyme activity . These effects can be observed in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may cause subtle changes in cellular function, while higher doses can lead to more pronounced toxic effects. For example, high doses of this compound have been shown to cause reproductive toxicity, including reduced testicular weight and impaired spermatogenesis . Threshold effects have been observed, indicating that there is a dose-dependent relationship between this compound exposure and its adverse effects.
Metabolic Pathways
This compound is metabolized primarily through hydrolysis to mono-isobutyl phthalate, which can further undergo oxidation to form other metabolites. These metabolic pathways involve enzymes such as esterases and cytochrome P450 enzymes. The metabolites of this compound can be excreted in urine, with mono-isobutyl phthalate being the predominant excretory product .
Transport and Distribution
This compound is transported and distributed within cells and tissues through passive diffusion and interactions with transport proteins. It can accumulate in lipid-rich tissues due to its lipophilic nature. The primary route of excretion for this compound and its metabolites is through urine, with minor amounts being excreted via bile .
Subcellular Localization
Within cells, this compound can localize to various subcellular compartments, including the cytoplasm and nucleus. Its activity and function can be influenced by its subcellular localization. For instance, this compound’s interaction with nuclear receptors can lead to changes in gene expression, while its presence in the cytoplasm can affect enzyme activity and cellular metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions: Diisobutyl phthalate is synthesized through the esterification reaction between isobutanol and phthalic anhydride. The reaction typically occurs in the presence of a concentrated sulfuric acid catalyst, which facilitates the esterification process . The reaction conditions include maintaining a temperature range of 140-160°C and continuous removal of water to drive the reaction to completion .
Industrial Production Methods: In industrial settings, this compound is produced in large-scale reactors where isobutanol and phthalic anhydride are mixed with a sulfuric acid catalyst. The mixture is heated, and water formed during the reaction is continuously removed. The resulting product is then purified through distillation to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: Diisobutyl phthalate undergoes several types of chemical reactions, including:
Oxidation: Strong oxidizing agents can oxidize this compound, leading to the formation of phthalic acid.
Substitution: this compound can undergo substitution reactions where the ester groups are replaced by other functional groups.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromic acid.
Substitution: Various nucleophiles under appropriate conditions.
Major Products Formed:
Hydrolysis: Phthalic acid and isobutanol.
Oxidation: Phthalic acid.
Substitution: Depending on the nucleophile, various substituted phthalates.
Scientific Research Applications
Diisobutyl phthalate has a wide range of applications in scientific research, including:
Comparison with Similar Compounds
Di-n-butyl phthalate: Similar in structure but with straight-chain alkyl groups instead of branched chains.
Benzyl butyl phthalate: Contains a benzyl group instead of isobutyl groups.
Bis(2-ethylhexyl) phthalate: Has longer alkyl chains, providing different plasticizing properties.
Uniqueness: Diisobutyl phthalate is unique due to its branched alkyl groups, which provide specific plasticizing properties that differ from those of straight-chain phthalates. This branching results in a lower density and melting point compared to similar compounds like di-n-butyl phthalate .
Properties
IUPAC Name |
bis(2-methylpropyl) benzene-1,2-dicarboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22O4/c1-11(2)9-19-15(17)13-7-5-6-8-14(13)16(18)20-10-12(3)4/h5-8,11-12H,9-10H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGWAVDBGNNKXQV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC(=O)C1=CC=CC=C1C(=O)OCC(C)C | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22O4 | |
Record name | DI-ISOBUTYL PHTHALATE | |
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DSSTOX Substance ID |
DTXSID9022522 | |
Record name | Diisobutyl phthalate | |
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Molecular Weight |
278.34 g/mol | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
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Physical Description |
Di-isobutyl phthalate is an oily colorless liquid with a slight ester odor. Denser than water. Insoluble in water. Low toxicity., Liquid, Colorless viscous liquid; [ICSC], Solid, COLOURLESS VISCOUS LIQUID. | |
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Record name | 1,2-Benzenedicarboxylic acid, 1,2-bis(2-methylpropyl) ester | |
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Boiling Point |
563 to 568 °F at 760 mmHg (NTP, 1992), 296.5 °C; 159 °C at 4 mm Hg, 296.00 °C. @ 760.00 mm Hg, 320 °C | |
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Flash Point |
385 °F (NTP, 1992), 365 °F (185 °C) (Open cup), 185 °C o.c. | |
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Solubility |
Insoluble (NTP, 1992), Phthalate esters are soluble to various extents in many common organic solvents and oils, but have a relatively low solubility in water. /Phthalate esters/, Soluble in carbon tetrachloride, In water, 6.2 mg/L at 24 °C, 0.0062 mg/mL at 24 °C, Solubility in water, g/100ml at 20 °C: 0.0001 | |
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Density |
1.047 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.0490 g/cu cm at 15 °C, 1.04 g/cm³ | |
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Vapor Density |
9.59 (NTP, 1992) - Heavier than air; will sink (Relative to Air), Relative vapor density (air = 1): 9.6 | |
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Vapor Pressure |
0.00665 [mmHg], 4.76X10-5 mm Hg at 25 °C /from experimentally derived coefficients/, Vapor pressure, Pa at 20 °C: 0.01 | |
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Color/Form |
Liquid | |
CAS No. |
84-69-5 | |
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URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IZ67FTN290 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | DIISOBUTYL PHTHALATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5247 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Diisobutyl phthalate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0013835 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | DIISOBUTYL PHTHALATE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0829 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
-83 °F (NTP, 1992), -64 °C, < 25 °C, -37 °C | |
Record name | DI-ISOBUTYL PHTHALATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/11095 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | DIISOBUTYL PHTHALATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5247 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Diisobutyl phthalate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0013835 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | DIISOBUTYL PHTHALATE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0829 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.